molecular formula C16H27N6O7P B12323586 2-amino-9-[2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-1H-purin-6-one;N,N-diethylethanamine

2-amino-9-[2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-1H-purin-6-one;N,N-diethylethanamine

Cat. No.: B12323586
M. Wt: 446.40 g/mol
InChI Key: XSJQZRFQUIJXDC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine 2’,3’-Cyclic Phosphate TriethylaMine Salt involves the modification of guanosine to introduce a cyclic phosphate group at the 2’ position. This is typically achieved through a series of phosphorylation reactions under controlled conditions. The reaction conditions often involve the use of phosphorylating agents and catalysts to facilitate the formation of the cyclic phosphate ester .

Industrial Production Methods

Industrial production of Guanosine 2’,3’-Cyclic Phosphate TriethylaMine Salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in solid form and stored under inert atmosphere to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Guanosine 2’,3’-Cyclic Phosphate TriethylaMine Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of Guanosine 2’,3’-Cyclic Phosphate TriethylaMine Salt with modified functional groups, which can have different biological activities and properties .

Scientific Research Applications

Guanosine 2’,3’-Cyclic Phosphate TriethylaMine Salt has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of nucleoside chemistry and phosphorylation reactions.

    Biology: Employed in research on intracellular signaling pathways and nucleic acid metabolism.

    Medicine: Investigated for its antiviral and anticancer properties, with potential therapeutic applications in treating viral infections and cancer.

    Industry: Utilized in the development of pharmaceuticals and diagnostic reagents.

Mechanism of Action

The mechanism of action of Guanosine 2’,3’-Cyclic Phosphate TriethylaMine Salt involves its interaction with cellular enzymes and nucleic acids. The cyclic phosphate group prevents hydrolysis by phosphodiesterases, allowing the compound to remain stable and exert its biological effects. It targets viral replication processes and inhibits the proliferation of cancer cells by interfering with nucleic acid synthesis and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanosine 2’,3’-Cyclic Phosphate TriethylaMine Salt is unique due to its specific modification at the 2’ position, which provides enhanced stability against enzymatic degradation and distinct biological activities compared to other cyclic nucleotides .

Properties

Molecular Formula

C16H27N6O7P

Molecular Weight

446.40 g/mol

IUPAC Name

2-amino-9-[2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-1H-purin-6-one;N,N-diethylethanamine

InChI

InChI=1S/C10H12N5O7P.C6H15N/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-6-5(3(1-16)20-9)21-23(18,19)22-6;1-4-7(5-2)6-3/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);4-6H2,1-3H3

InChI Key

XSJQZRFQUIJXDC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)O)N=C(NC2=O)N

Origin of Product

United States

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